Coh-000, also referred to as COH000, is a potent covalent and irreversible inhibitor of the small ubiquitin-like modifier-activating enzyme (SUMO E1). This compound is specifically designed to inhibit SUMOylation, a post-translational modification process crucial for various cellular functions. The inhibitory potency of COH000 is characterized by an IC50 value of approximately 0.2 micromolar in vitro, indicating its effectiveness in blocking the enzymatic activity of SUMO E1.
COH000 was identified through a high-throughput screening campaign conducted by the National Institutes of Health, which involved testing a library of approximately 300,000 compounds. The screening utilized various assays to ensure specificity for SUMOylation over other ubiquitin-like modifications .
COH000 belongs to the class of small molecule inhibitors that target the SUMO E1 enzyme. Its classification as a covalent allosteric inhibitor highlights its unique mechanism of action, which involves binding to a site distinct from the active site of the enzyme.
The synthesis of COH000 involves multiple steps that include the formation of key intermediates through various chemical reactions. Although specific proprietary details are not publicly available, it is known that advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control during industrial production.
The synthetic routes typically involve controlled reaction conditions to optimize yield and purity. The process may include oxidation, reduction, and substitution reactions, utilizing common reagents like oxidizing agents and catalysts under specific temperatures and pH levels.
COH000 participates in several types of chemical reactions:
The reactions involving COH000 are characterized by specific reagents and conditions that ensure desired outcomes. Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize the products formed during these reactions.
COH000 acts by covalently binding to Cys30 in the Uba2 subunit of SUMO E1 through a Michael addition mechanism. This binding induces conformational changes that disrupt the active site and prevent adenylation, effectively inhibiting the SUMOylation process. The compound exhibits over 500-fold selectivity for SUMOylation compared to ubiquitylation pathways .
COH000's physical properties include its solubility profile and stability under various conditions, which are critical for its application in biological systems.
The chemical properties encompass its reactivity with biological molecules, particularly its covalent bonding characteristics that define its inhibitory action against SUMO E1.
Relevant data regarding these properties are typically derived from experimental studies and characterization techniques such as HPLC and mass spectrometry.
COH000 has significant applications in various scientific fields:
The small ubiquitin-like modifier (SUMO) pathway is an evolutionarily conserved post-translational modification system that regulates protein function, stability, and subcellular localization. SUMOylation involves the covalent attachment of SUMO proteins (11–12 kDa) to lysine residues on target proteins via a multi-step enzymatic cascade. Dysregulation of this pathway is increasingly recognized as a hallmark of oncogenesis and neurodegenerative disorders. Aberrant SUMOylation contributes to genomic instability, impaired DNA damage repair, dysregulated transcription factor activity, and disrupted protein homeostasis—processes central to malignant transformation and neuronal degeneration [1] [2].
Table 1: SUMO Protein Isoforms in Mammalian Systems
Isoform | Sequence Identity (%) vs. SUMO1 | Primary Function | Expression Pattern | |
---|---|---|---|---|
SUMO1 | 100% | Monomeric modification | Ubiquitous | |
SUMO2 | 50% | Poly-SUMO chain formation | Stress-responsive | |
SUMO3 | 50% | Poly-SUMO chain formation | Stress-responsive | |
SUMO4 | ~50% | Limited conjugation capacity | Kidney/spleen-restricted | |
SUMO5 | ~53% | PML nuclear body formation | Testis/blood leukocytes | [1] [2] [10] |
The SUMO E1 enzyme, a heterodimer composed of SUMO-activating enzyme subunit 1 (SAE1/Aos1) and SUMO-activating enzyme subunit 2 (SAE2/Uba2), initiates the SUMOylation cascade through an ATP-dependent mechanism. SAE1 resembles the N-terminal domain of ubiquitin E1, while SAE2 contains the catalytic cysteine residue essential for thioester bond formation with SUMO. This enzyme coordinates a two-step activation process:
Structural studies reveal that SAE2 contains a zinc-binding motif (Zn²⁺ motif) formed by cysteine residues 158, 161, 441, and 444. This motif stabilizes the E1-SUMO intermediate during adenylation and prevents premature dissociation of SUMO-adenylate. Mutations in this domain reduce SUMO adenylation efficiency by >80%, underscoring its role in maintaining enzymatic processivity [5]. Following activation, SUMO is transferred to the sole E2-conjugating enzyme, ubiquitin conjugating enzyme 9 (UBC9), which directly catalyzes substrate modification or cooperates with E3 ligases (e.g., PIAS, RanBP2) for target-specific SUMOylation [1] [9].
Table 2: SUMO E1 Dysregulation in Human Cancers
Cancer Type | E1 Alteration | Consequence | Clinical Correlation | |
---|---|---|---|---|
Multiple Myeloma | SAE1/UBA2 overexpression | Enhanced DNA damage resistance | Reduced overall survival | |
Lymphoma | SAE1 upregulation | Hyper-SUMOylation of oncoproteins | Tumor progression | |
Colorectal Cancer | UBC9 haploinsufficiency | Hypo-SUMOylation in APC-deficient cells | Increased adenoma burden | |
Breast Cancer | SENP7 splice variant loss | Aberrant chromatin SUMOylation | Poor prognosis | [4] [6] [1] |
Hyperactivation of the SUMO pathway is prevalent in hematological malignancies and solid tumors:
SUMOylation also enables non-oncogene addiction in cancers with MYC or RAS mutations. Oncogenic stress induced by these drivers heightens dependency on SUMO-mediated protein homeostasis, making tumors vulnerable to SUMO pathway inhibition [6] [4].
Aberrant SUMO cycling contributes to neurotoxicity in degenerative diseases through:
The dual role of SUMOylation—promoting both oncogenesis and neuroprotection—highlights its context-dependent pathophysiological impact. While tumor cells exploit SUMOylation for survival, neurons require balanced SUMO cycling to mitigate proteotoxic stress [3] [7].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2